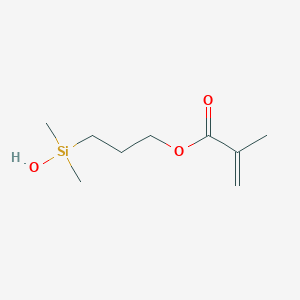

3-Methacryloxypropyldimethylsilanol

Description

Structure

2D Structure

Properties

CAS No. |

119052-13-0 |

|---|---|

Molecular Formula |

C9H18O3Si |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

3-[hydroxy(dimethyl)silyl]propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H18O3Si/c1-8(2)9(10)12-6-5-7-13(3,4)11/h11H,1,5-7H2,2-4H3 |

InChI Key |

HYWZOETUAIBWEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methacryloxypropyldimethylsilanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 3-Methacryloxypropyldimethylsilanol, a valuable bifunctional molecule with applications in materials science and drug delivery. This document outlines a reliable synthetic protocol, comprehensive characterization methodologies, and presents key data in a clear and accessible format.

Introduction

This compound is an organosilane containing both a polymerizable methacrylate group and a reactive silanol functionality. This unique structure allows for its incorporation into organic polymers via the methacrylate group, while the silanol group can participate in condensation reactions to form siloxane bonds (Si-O-Si) or interact with surfaces. These properties make it a versatile building block for the synthesis of hybrid organic-inorganic materials, surface modification of substrates, and the development of novel drug delivery systems.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the controlled hydrolysis of its precursor, 3-Methacryloxypropyldimethylchlorosilane. The chlorosilane is highly reactive towards water, leading to the formation of the desired silanol and hydrochloric acid as a byproduct. Careful control of the reaction conditions is crucial to prevent self-condensation of the silanol product.

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic substitution of the chloride atom on the silicon by a hydroxyl group from water.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

3-Methacryloxypropyldimethylchlorosilane (technical grade, >95%)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Triethylamine or pyridine (optional, as an acid scavenger)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Methacryloxypropyldimethylchlorosilane (1 equivalent) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a stoichiometric amount of deionized water (1 equivalent) dropwise from the dropping funnel with vigorous stirring. To minimize side reactions, the water can be diluted in the reaction solvent.

-

(Optional) To neutralize the generated HCl and prevent acid-catalyzed condensation, a non-nucleophilic base like triethylamine or pyridine (1 equivalent) can be added to the reaction mixture prior to the addition of water.

-

After the complete addition of water, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

If a base was used, filter the resulting salt precipitate.

-

Wash the organic phase with a small amount of deionized water to remove any remaining salts or acid.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Si-CH₃ | ~ 0.1 - 0.2 (s, 6H) | ~ -2.0 |

| Si-CH₂ - | ~ 0.6 - 0.8 (m, 2H) | ~ 15.0 |

| -CH₂ -CH₂-O- | ~ 1.7 - 1.9 (m, 2H) | ~ 25.0 |

| -CH₂-O-C(O)- | ~ 4.1 - 4.3 (t, 2H) | ~ 68.0 |

| C=C-CH₃ | ~ 1.9 - 2.0 (s, 3H) | ~ 18.0 |

| C=CH ₂ | ~ 5.5 (s, 1H) & ~ 6.1 (s, 1H) | ~ 125.0 |

| C=C H₂ | ~ 136.0 | |

| C =O | ~ 167.0 | |

| Si-OH | Variable, broad singlet | - |

Note: Predicted shifts are based on data for structurally similar compounds. Actual values may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Silanol (Si-OH) |

| 2960-2850 | C-H stretch | Alkyl groups |

| 1720 | C=O stretch | Ester |

| 1638 | C=C stretch | Methacrylate |

| 1260 | Si-CH₃ deformation | Dimethylsilyl |

| 1090 | Si-O stretch | Silanol |

| 815 | Si-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

-

Molecular Ion (M⁺): The presence of the molecular ion peak would confirm the molecular weight of this compound (C₉H₁₈O₃Si, MW: 202.32 g/mol ).

-

Key Fragments: Expect to see fragments corresponding to the loss of a methyl group (-15), the methacryloxypropyl chain, and other characteristic cleavages of the silane structure.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to characterization and data analysis.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The detailed protocols and expected data will be a valuable resource for researchers and professionals working in the fields of materials science, polymer chemistry, and drug development, enabling them to confidently produce and verify this important chemical intermediate for their specific applications.

The Unseen Architect: A Technical Guide to the Mechanism of 3-Methacryloxypropyldimethylsilanol as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-Methacryloxypropyldimethylsilanol as a coupling agent. Coupling agents are pivotal in the formulation of advanced composite materials, including those utilized in drug delivery systems and medical devices, where the interface between organic and inorganic components dictates performance. This document elucidates the chemical interactions at this interface, detailing the hydrolysis and condensation reactions that lead to robust covalent bonding. Furthermore, it outlines the subsequent copolymerization that integrates the treated inorganic filler into a polymer matrix. Detailed experimental protocols for the application and characterization of this coupling agent are provided, alongside quantitative data on its performance. Diagrams generated using DOT language are included to visually represent the chemical pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

Introduction: The Critical Role of the Interface

In the realm of composite materials, the interface between the inorganic filler and the organic polymer matrix is a critical determinant of the material's overall properties. A weak or poorly-formed interface can lead to mechanical failure, degradation, and compromised performance. Coupling agents are molecular bridges that create a strong and durable bond between these two dissimilar phases. This compound is a bifunctional molecule designed for this purpose, featuring a silanol group for inorganic surface reactivity and a methacrylate group for organic polymer integration. Its "dimethyl" structure, with two methyl groups on the silicon atom, offers a distinct bonding profile compared to more common tri-alkoxy silanes, leading to a more defined and less cross-linked interfacial layer.

The Core Mechanism of Action

The efficacy of this compound as a coupling agent is rooted in a two-step chemical process:

-

Reaction with the Inorganic Surface: The silanol (-Si-OH) end of the molecule reacts with hydroxyl groups present on the surface of inorganic materials such as silica, glass, or metal oxides.

-

Integration with the Organic Matrix: The methacryloxypropyl group, containing a reactive carbon-carbon double bond, participates in the free-radical polymerization of the surrounding organic resin.

Step 1: Hydrolysis and Condensation at the Inorganic Interface

The primary interaction of this compound with an inorganic substrate is a condensation reaction. Unlike its precursor, 3-methacryloxypropyldimethylchlorosilane, which first needs to be hydrolyzed to the silanol form, the silanol is ready to react directly with surface hydroxyls.

The reaction proceeds as follows:

-

Hydrogen Bonding: The silanol group of the coupling agent initially forms hydrogen bonds with the hydroxyl groups on the inorganic surface.

-

Condensation: With the removal of water, a stable covalent siloxane bond (Si-O-Si) is formed between the coupling agent and the substrate. Due to the presence of only one silanol group in this compound, it primarily forms a monolayer on the surface with minimal self-condensation between adjacent coupling agent molecules.

Step 2: Copolymerization with the Organic Matrix

Once the inorganic filler is surface-treated with the coupling agent, the outwardly oriented methacrylate groups are available to react with the polymer matrix during its curing process. This is typically a free-radical polymerization initiated by heat, light, or a chemical initiator. The double bond in the methacrylate group readily copolymerizes with monomers in the resin, such as those in acrylic or polyester systems. This creates a continuous polymeric network that extends from the bulk of the matrix directly to the surface of the filler, ensuring a strong and stable interface.

Quantitative Performance Data

The effectiveness of a coupling agent is quantified by measuring the improvement in the mechanical and physical properties of the resulting composite material. The following tables summarize typical performance data for composites treated with silane coupling agents. While specific data for this compound is limited in publicly available literature, the data for analogous methacryloxypropyl silanes on glass or silica fillers provides a strong indication of expected performance.

Table 1: Effect of Silane Treatment on Composite Flexural Strength

| Filler | Polymer Matrix | Silane Treatment | Flexural Strength (MPa) | % Improvement |

| Glass Fiber | Polyester Resin | None | 150 | - |

| Glass Fiber | Polyester Resin | 3-Methacryloxypropyltrimethoxysilane | 250 | 67% |

| Silica | PMMA | None | 80 | - |

| Silica | PMMA | 3-Methacryloxypropyltrimethoxysilane | 130 | 63% |

Table 2: Interfacial Shear Strength (IFSS) of Single Fiber Composites

| Fiber | Matrix | Silane Treatment | IFSS (MPa) |

| E-Glass | Epoxy | None | 25 |

| E-Glass | Epoxy | 3-Aminopropyltriethoxysilane | 45 |

| E-Glass | Epoxy | 3-Methacryloxypropyltrimethoxysilane | 40 |

Detailed Experimental Protocols

Protocol for Synthesis of this compound

This compound is typically synthesized via the hydrolysis of its chloro-precursor, 3-Methacryloxypropyldimethylchlorosilane.

Materials:

-

3-Methacryloxypropyldimethylchlorosilane

-

Deionized water

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methacryloxypropyldimethylchlorosilane in diethyl ether.

-

Slowly add a stoichiometric amount of deionized water to the solution while stirring vigorously. The reaction is exothermic.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Neutralize the resulting hydrochloric acid by-product by washing the solution with a saturated sodium bicarbonate solution in a separatory funnel.

-

Separate the organic layer and wash it twice with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the this compound product.

Protocol for Surface Treatment of Silica Fillers

Materials:

-

Silica nanoparticles

-

This compound

-

Ethanol

-

Deionized water

-

Acetic acid

-

Beaker

-

Ultrasonic bath

-

Centrifuge

-

Oven

Procedure:

-

Prepare a 95:5 (v/v) ethanol/water solution.

-

Adjust the pH of the solution to 4.5-5.5 with acetic acid.

-

Disperse the silica nanoparticles in the solution using an ultrasonic bath for 15 minutes.

-

Add this compound to the dispersion to achieve a 2% concentration by weight of silica.

-

Stir the mixture for 2 hours at room temperature.

-

Separate the treated silica from the solution by centrifugation.

-

Wash the silica twice with ethanol to remove any unreacted silane.

-

Dry the surface-treated silica in an oven at 110°C for 2 hours.

Protocol for Characterization by FTIR-ATR Spectroscopy

Objective: To confirm the presence of the coupling agent on the filler surface.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the untreated silica powder on the ATR crystal and apply pressure to ensure good contact.

-

Collect the FTIR spectrum of the untreated silica.

-

Clean the ATR crystal thoroughly.

-

Place a small amount of the this compound-treated silica powder on the ATR crystal and apply pressure.

-

Collect the FTIR spectrum of the treated silica.

-

Compare the spectra. Look for the appearance of new peaks corresponding to the methacrylate group (e.g., C=O stretch around 1720 cm⁻¹ and C=C stretch around 1638 cm⁻¹) and changes in the Si-O-Si region.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of coupling agent grafted onto the filler surface.

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Place a known mass (typically 5-10 mg) of the dried, untreated silica into a TGA pan.

-

Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

Repeat the procedure with the dried, this compound-treated silica.

-

The difference in mass loss between the treated and untreated samples in the temperature range where the organic component degrades (typically 200-600°C) corresponds to the amount of grafted coupling agent.

Visualization of Experimental Workflow

Conclusion

This compound serves as a highly effective coupling agent, forming a robust and durable interface between inorganic fillers and organic polymer matrices. Its mechanism of action, involving a direct condensation reaction with the substrate and subsequent copolymerization with the resin, ensures a true chemical bond across the interface. The dimethyl structure of this particular silanol offers a more controlled, monolayer deposition compared to its trifunctional counterparts. The experimental protocols and characterization techniques outlined in this guide provide a framework for the successful application and evaluation of this and similar coupling agents in the development of high-performance composite materials for a variety of advanced applications.

An In-depth Technical Guide to 3-Methacryloxypropyldimethylsilanol (from Precursors)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methacryloxypropyldimethylsilanol, a bifunctional organosilane that, while not commercially available under CAS number 13141-70-5, is readily generated in situ from its stable precursors. This document details the synthesis, properties, and applications of this reactive silanol, with a particular focus on its role as a versatile coupling agent and surface modifier in materials science and its emerging potential in the biomedical and drug development fields.

Core Concepts: From Precursor to Active Silanol

This compound is a reactive intermediate formed by the hydrolysis of its more stable chloro- or alkoxy-substituted precursors, most notably 3-Methacryloxypropyldimethylchlorosilane (CAS 24636-31-5) and 3-Methacryloxypropyldimethylethoxysilane. The core functionality of this molecule lies in its dual reactivity: a methacrylate group capable of participating in free-radical polymerization and a silanol group that can condense with hydroxyl groups on inorganic surfaces.

The general hydrolysis reaction can be depicted as follows:

Caption: General hydrolysis of a precursor to form the active silanol.

This hydrolysis is a critical first step for most applications, as the resulting silanol is the species that actively participates in surface modification and coupling reactions.[1][2]

Physicochemical Properties of Precursors

Table 1: Physical and Chemical Properties of 3-Methacryloxypropyldimethylchlorosilane (CAS: 24636-31-5)

| Property | Value |

| Molecular Formula | C₉H₁₇ClO₂Si |

| Molecular Weight | 220.77 g/mol [3] |

| Appearance | Colorless to light yellow clear liquid[4] |

| Boiling Point | 78 °C @ 1 Torr[3] |

| Density | 1.012 g/cm³[3] |

| Refractive Index | 1.440[3] |

| Flash Point | 85 °C[3] |

| Vapor Pressure | 0.0116 mmHg at 25°C[3] |

| Storage Conditions | Below 5°C in a dry, cool, and well-ventilated place[3][5] |

Table 2: Physical and Chemical Properties of 3-Methacryloxypropyltrimethoxysilane (CAS: 2530-85-0)

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₅Si |

| Molecular Weight | 248.35 g/mol [6] |

| Appearance | Clear, colorless liquid[2] |

| Boiling Point | 190 °C[6] |

| Density | 1.045 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.431[6] |

| Flash Point | 198 °F[6] |

| Water Solubility | Miscible (reacts slowly)[6] |

| Storage Conditions | 2-8°C[6] |

Synthesis and Reaction Mechanisms

The primary synthesis of this compound is through the hydrolysis of its precursors. This reaction is often carried out in situ just before its application.

Hydrolysis of Precursors

The hydrolysis of alkoxysilanes like 3-methacryloxypropyltrimethoxysilane is often catalyzed by acids or bases.[1] For instance, adjusting the pH of an aqueous solution to 3.5-4.5 with an organic acid can facilitate the hydrolysis.[1] The hydrolysis of chlorosilanes is more rapid and occurs readily in the presence of atmospheric moisture, liberating hydrogen chloride.[4][7]

The reaction mechanism involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the leaving group (chloride or alkoxide). This is followed by proton transfer to yield the silanol and the corresponding byproduct (HCl or alcohol).

Condensation and Surface Coupling

Once formed, the silanol groups can undergo self-condensation to form siloxane bonds (Si-O-Si) or, more importantly for its applications, condense with hydroxyl groups present on the surface of inorganic materials like silica, glass, and metal oxides.[8]

Caption: Condensation of the silanol with a hydroxylated surface.

This covalent bonding provides a robust link between the inorganic substrate and the organic methacrylate functionality of the silane.

Experimental Protocols

In-situ Generation and Surface Modification of Silica Nanoparticles

This protocol is adapted from methodologies described for the surface modification of oxidic nanoparticles.[9]

-

Dispersion: Disperse silica nanoparticles in an aqueous solution.

-

Hydrolysis of Silane: In a separate container, hydrolyze 3-methacryloxypropyltrimethoxysilane by adding it to an acidic aqueous solution (pH adjusted to 3.5-4.5 with acetic acid) with vigorous stirring for at least 30 minutes until the solution is clear.[1]

-

Surface Treatment: Add the hydrolyzed silane solution to the silica nanoparticle dispersion.

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 4 hours) under controlled temperature and stirring.

-

Washing and Drying: Centrifuge the modified nanoparticles, wash them multiple times to remove unreacted silane, and dry them under vacuum.

General Protocol for Surface Silanization of Glass Slides

This protocol is a generalized procedure based on common lab practices for surface modification.[10]

-

Cleaning: Thoroughly clean glass slides by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then treat with an acid solution (e.g., piranha solution, use with extreme caution) to generate surface hydroxyl groups.

-

Hydrolysis: Prepare a solution of the silane precursor (e.g., 1-5% v/v) in a suitable solvent system (e.g., ethanol/water mixture).

-

Immersion: Immerse the cleaned and dried glass slides in the silane solution for a defined period (e.g., 1-2 hours).

-

Curing: Remove the slides, rinse with the solvent, and cure at an elevated temperature (e.g., 110-120°C) to promote covalent bond formation.

Caption: General workflow for surface modification with silanes.

Applications

Materials Science

The primary application of this compound is as a coupling agent in composites, adhesives, and coatings.[5] It enhances the adhesion between inorganic fillers (like glass fibers and silica) and organic polymer matrices.[11] The methacrylate group can copolymerize with various monomers, integrating the inorganic component into the polymer network and improving mechanical and physical properties.[4]

Biomedical and Drug Development

The use of silane coupling agents in the biomedical field is a growing area of research.[12]

-

Surface Modification of Biomaterials: Silanization can be used to modify the surfaces of medical implants and devices to improve biocompatibility and reduce protein fouling.[12][13] The methacrylate group provides a handle for further functionalization, such as grafting of anti-bacterial or protein-repellent polymers.

-

Drug Delivery Systems: Mesoporous silica nanoparticles are being investigated as drug delivery vehicles. Surface modification with silanes can alter the surface properties of these nanoparticles to control drug loading and release kinetics.[11] The functional group of the silane can be used to attach targeting ligands or stimuli-responsive polymers.

-

Dental Materials: Methacrylate-functionalized silanes are used in dental composites and adhesives to improve the bonding between the inorganic filler particles and the resin matrix.[14]

Caption: Role of silanization in a drug delivery system.

Safety and Handling

As this compound is generated from its precursors, the safety precautions for the precursors must be strictly followed.

Table 3: Hazard Information for 3-Methacryloxypropyldimethylchlorosilane

| Hazard | Description | Precautionary Measures |

| Flammability | Combustible liquid.[7] | Keep away from heat, sparks, and open flames.[7] |

| Corrosivity | Causes severe skin burns and eye damage.[7] | Wear protective gloves, clothing, eye, and face protection.[7] |

| Reactivity | Reacts with water and moisture, liberating hydrogen chloride.[4][7] | Handle in a well-ventilated area. Keep containers tightly closed.[7] |

| Inhalation Toxicity | May cause irritation to the respiratory tract.[7] | Avoid breathing vapors. Use with adequate ventilation or a respirator.[7] |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Store precursors in a cool, dry, and dark place, away from incompatible materials such as alcohols, amines, and oxidizing agents.[5][7]

-

In case of spills, use inert absorbent material and dispose of it as hazardous waste.

This technical guide provides a foundational understanding of this compound, derived from its precursors. For specific applications, researchers are encouraged to consult the primary literature and perform appropriate optimizations and safety assessments.

References

- 1. The important role of 3-(methacryloyloxy)propyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 2. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Chlorosilane, Methacryloxypropyl| Changfu Chemical [cfsilicones.com]

- 5. 3-Methacryloxypropyldimethylchlorosilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. 2530-85-0 CAS MSDS (3-Methacryloxypropyltrimethoxysilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Synthesis of silane coupling agents containing fluorocarbon chain and applications to dentistry: plaque-controlling surface modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrolysis and Condensation of 3-Methacryloxypropyldimethylsilanol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical behavior of 3-Methacryloxypropyldimethylsilanol in aqueous environments. Due to the limited direct literature on this specific silanol, this document extrapolates from well-studied analogous compounds, primarily 3-Methacryloxypropyltrimethoxysilane (MPTS), to describe the hydrolysis of its precursor and the subsequent condensation of the resulting silanol.

Introduction to this compound

This compound is an organofunctional silane that possesses both a reactive methacrylate group and a silanol functionality. The methacrylate group is available for free-radical polymerization, while the silanol group can form strong siloxane (Si-O-Si) bonds through condensation. This dual reactivity makes it and its precursors valuable in applications such as surface modification, dental composites, and as a coupling agent between organic polymers and inorganic substrates.

The stability and reactivity of this compound in aqueous solutions are critical for its application. The primary reactions in water are the hydrolysis of its precursor alkoxysilane to form the silanol, followed by the condensation of the silanol to form oligomers and polymers.

Hydrolysis of Precursors to Form this compound

This compound is formed by the hydrolysis of a corresponding alkoxysilane, such as 3-Methacryloxypropyldimethylmethoxysilane. This reaction involves the substitution of the alkoxy group (e.g., methoxy) with a hydroxyl group from water.

The hydrolysis of alkoxysilanes is catalyzed by either acid or base.[1]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. This process is generally faster than condensation.[2]

-

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion directly attacks the silicon atom.[3]

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric bulk of the alkoxy group. Generally, methoxy groups hydrolyze faster than larger alkoxy groups.[2]

Condensation of this compound

Once formed, this compound is unstable in aqueous solution and readily undergoes self-condensation to form siloxane bonds (Si-O-Si). This reaction releases water as a byproduct. Due to the presence of two hydroxyl groups on the precursor (after hydrolysis of a dialkoxysilane), both linear and cyclic oligomers can be formed.

The condensation reaction is also pH-dependent. At low pH, condensation is slower, while it is significantly promoted at higher pH.[1]

Quantitative Data on Silane Hydrolysis and Condensation

| Parameter | Condition | Value | Reference |

| MPTS Hydrolysis | |||

| Rate Constant | Acidic (low pH) | Faster hydrolysis | [1] |

| Rate Constant | Neutral pH | Slow hydrolysis and condensation | [1] |

| Rate Constant | Basic (high pH) | Slower hydrolysis than acidic, but promoted condensation | [1] |

| γ-GPS Hydrolysis | |||

| Pseudo-first order rate constant | pH 5.4, 26°C | 0.026 min⁻¹ | [4] |

| Activation Energy (epoxy ring opening) | pH 5.4 | 68.4 kJ/mol | [4] |

Experimental Protocols

Monitoring Hydrolysis and Condensation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of silane hydrolysis and condensation.

Methodology:

-

Sample Preparation: Prepare a solution of the precursor alkoxysilane (e.g., 3-Methacryloxypropyldimethylmethoxysilane) in a buffered aqueous solution (e.g., D₂O for ¹H and ²⁹Si NMR) at a specific pH.

-

NMR Acquisition: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.

-

¹H NMR Analysis: Monitor the decrease in the signal intensity of the methoxy protons and the corresponding increase in the methanol signal to follow the hydrolysis reaction.[4]

-

²⁹Si NMR Analysis: Observe the chemical shifts of the silicon atom to distinguish between the starting alkoxysilane, the intermediate silanol, and the various condensed siloxane species (dimers, trimers, etc.).[5][6] The degree of condensation can be quantified by integrating the respective signals.[5]

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to follow the chemical changes during hydrolysis and condensation.

Methodology:

-

Sample Preparation: Prepare a solution of the silane in an appropriate solvent mixture (e.g., water/ethanol).

-

FTIR Measurement: Record FTIR spectra of the solution over time.

-

Spectral Analysis: Monitor the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands to track the progress of hydrolysis and condensation.[7]

Signaling Pathways and Logical Relationships

The hydrolysis and condensation of this compound can be represented as a series of sequential and competing reactions. The following diagrams illustrate these processes.

Caption: Hydrolysis of a precursor to form the silanol.

Caption: Condensation of the silanol to form a dimer.

Caption: Experimental workflow for studying hydrolysis.

Stability of the Methacrylate Group

It is important to consider the stability of the methacrylate ester group under the pH conditions used for hydrolysis and condensation. The ester linkage can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, which would cleave the bond between the propyl chain and the methacrylate group.[1] This would result in the loss of the desired organic functionality. Therefore, careful control of pH and temperature is necessary to favor the desired silane hydrolysis and condensation while minimizing ester degradation.

Conclusion

The behavior of this compound in aqueous solutions is dominated by the condensation of the silanol group to form siloxane bonds. The formation of the silanol itself is achieved through the hydrolysis of a suitable alkoxysilane precursor, a reaction that is sensitive to pH. Understanding and controlling the kinetics of both hydrolysis and condensation, as well as the stability of the methacrylate group, are crucial for the successful application of this and related silane coupling agents in various fields, including materials science and drug development. The experimental protocols and reaction pathways described in this guide provide a framework for researchers to investigate and utilize these reactive materials.

References

- 1. Degradation kinetics of methacrylated dextrans in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of Poly(dimethylsiloxanes) on Clay Minerals As Influenced by Exchangeable Cations and Moisture [ouci.dntb.gov.ua]

- 7. 2530-85-0 CAS MSDS (3-Methacryloxypropyltrimethoxysilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Analysis of 3-Methacryloxypropyldimethylsilanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 3-Methacryloxypropyldimethylsilanol, a key bifunctional molecule utilized in material science and biomedical applications. Its unique structure, combining a polymerizable methacrylate group with a reactive silanol functionality, allows it to act as a versatile coupling agent, surface modifier, and component in the synthesis of organic-inorganic hybrid materials. This document outlines the core spectroscopic characteristics of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to aid in its identification, characterization, and quality control.

Introduction

This compound [(CH₃)₂Si(OH)(CH₂)₃OC(O)C(CH₃)=CH₂] is an organosilicon compound that plays a crucial role in the development of advanced materials. The methacrylate group provides a site for free-radical polymerization, enabling its incorporation into polymer chains. Simultaneously, the dimethylsilanol group can condense with other silanols or react with hydroxyl groups on inorganic surfaces, forming stable siloxane bonds (Si-O-Si or Si-O-Substrate). This dual reactivity is harnessed in applications ranging from dental composites and adhesives to drug delivery systems and coatings for medical devices.

Accurate spectroscopic analysis is paramount for ensuring the purity and reactivity of this compound. This guide presents a summary of its expected FTIR and NMR spectral data, based on the analysis of structurally similar compounds and established spectroscopic principles of organosilanes.

Spectroscopic Data

The following tables summarize the expected vibrational frequencies and chemical shifts for this compound. These values are compiled from data on analogous compounds, such as 3-methacryloxypropyltrimethoxysilane, and the known spectral regions for the constituent functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3400 | O-H stretch (hydrogen-bonded) | Silanol (Si-OH) | Broad, Medium |

| ~2960 | C-H stretch (asymmetric) | -CH₃, -CH₂- | Strong |

| ~2870 | C-H stretch (symmetric) | -CH₃, -CH₂- | Medium |

| ~1720 | C=O stretch | Ester (Methacrylate) | Strong |

| ~1638 | C=C stretch | Alkene (Methacrylate) | Medium |

| ~1455 | C-H bend (scissoring) | -CH₂- | Medium |

| ~1410 | C-H bend (in-plane) | =CH₂ | Medium |

| ~1320, 1300 | C-H bend (wagging) | -CH₂- | Medium |

| ~1260 | Si-CH₃ symmetric deformation | Dimethylsilyl | Strong |

| ~1160 | C-O stretch (ester) | Ester (Methacrylate) | Strong |

| ~1080 | Si-O stretch (in Si-O-C) | Siloxane linkage | Strong |

| ~940 | =C-H bend (out-of-plane) | Alkene (Methacrylate) | Medium |

| ~815 | Si-C stretch | Si-CH₃, Si-CH₂ | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~6.10 | s | 1H | =CH₂ (cis to C=O) | - |

| ~5.55 | s | 1H | =CH₂ (trans to C=O) | - |

| ~4.15 | t | 2H | -O-CH₂- | ~6.5 |

| ~1.95 | s | 3H | -C(CH₃)= | - |

| ~1.80 | p | 2H | -CH₂-CH₂-CH₂- | ~7.0 |

| ~0.70 | t | 2H | Si-CH₂- | ~8.0 |

| ~0.15 | s | 6H | Si-(CH₃)₂ | - |

| Variable | br s | 1H | Si-OH | - |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O |

| ~136.5 | -C(CH₃)= |

| ~125.0 | =CH₂ |

| ~67.0 | -O-CH₂- |

| ~22.5 | -CH₂-CH₂-CH₂- |

| ~18.3 | -C(CH₃)= |

| ~12.0 | Si-CH₂- |

| ~-2.0 | Si-(CH₃)₂ |

Table 4: Predicted ²⁹Si NMR Chemical Shift for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ -5 to -15 | (CH₃)₂Si(OH)- |

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the FTIR spectrum of liquid samples like this compound without requiring extensive sample preparation.[1][2][3]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

NMR Spectroscopy

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not interfere with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for organosilanes.

-

Sample Concentration: For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C and ²⁹Si NMR, a more concentrated sample (20-50 mg) may be required.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H, ¹³C, and ²⁹Si NMR Acquisition:

-

Spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

For ¹H NMR, standard acquisition parameters are used.

-

For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

For ²⁹Si NMR, which has a low natural abundance and a negative gyromagnetic ratio, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of longer relaxation delays and a larger number of scans may be necessary to obtain a good quality spectrum.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound via hydrolysis.

References

- 1. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 2. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 3. mt.com [mt.com]

- 4. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 3-Methacryloxypropyldimethylsilanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methacryloxypropyldimethylsilanol

This compound is a valuable molecule in materials science and drug delivery due to its dual functionality. The methacryloxy group allows for polymerization via free-radical initiation, while the silanol group can condense with other silanols or react with hydroxyl groups on inorganic substrates, forming stable siloxane bonds. This dual nature makes it an effective adhesion promoter, crosslinking agent, and surface modifier. Understanding its thermal stability is paramount for defining processing parameters and ensuring the long-term stability of resulting materials.

Expected Thermal Stability and Decomposition Profile

Based on studies of related methacryloxy silanes, such as γ-methacryloxypropyltrimethoxysilane (MPTMS), the thermal stability of this compound is expected to be influenced by both the methacrylate and the silanol functionalities. Silane coupling agents with a propylene spacer between the silicon atom and the organic functional group generally exhibit good thermal stability, withstanding short-term exposure to temperatures up to 350°C and continuous use at around 160°C.[1]

The initial decomposition of methacryloxy-functional silanes is often associated with the organic methacrylate portion. In an inert atmosphere, copolymers containing 3-(trimethoxysilyl)propyl methacrylate have shown stability up to 269–283°C, with the onset of decomposition defined as the temperature at which 5% mass loss occurs.[2] In an oxidizing atmosphere (synthetic air), this range is slightly lower, from 266–298°C.[2] The decomposition process for such materials typically occurs in multiple stages, involving the degradation of the ester groups and subsequent reactions of the resulting structures.[2]

For this compound, a multi-stage decomposition can be anticipated. The initial weight loss in a TGA thermogram would likely correspond to the volatilization of any residual solvents or low molecular weight species, followed by the decomposition of the methacryloxypropyl chain. At higher temperatures, further degradation and rearrangement of the siloxane backbone would occur. When heated to decomposition, it is expected to emit acrid smoke and irritating fumes, with hazardous decomposition products including carbon monoxide, carbon dioxide, and silicon dioxide.[3]

It is also important to note that silanols are sensitive to thermal aging.[4][5] Even mild heating can promote self-condensation reactions, leading to the formation of siloxane bonds and the release of water. This process can alter the material's properties over time.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures, the amount of volatile components, and the overall thermal stability of a material.[6][7]

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Turn on the purge and protective gases (typically high-purity nitrogen for inert atmosphere analysis or air/oxygen for oxidative stability studies).[8] Allow the system to stabilize.

-

Perform a blank run with an empty crucible to obtain a baseline for buoyancy correction.[8]

-

-

Sample Preparation:

-

Experimental Parameters:

-

Temperature Program:

-

Initial Temperature: Start at a temperature below the expected decomposition, for example, 30°C.

-

Isothermal Hold (optional): Hold at the initial temperature for a few minutes to allow for thermal equilibration.[8]

-

Heating Rate: A typical heating rate is 10°C/min.[8] This can be adjusted based on the desired resolution.

-

Final Temperature: Heat to a temperature where the decomposition is complete, for example, 600-800°C.

-

-

Atmosphere:

-

For inert atmosphere analysis, use a continuous flow of nitrogen or argon at a typical flow rate of 20-50 mL/min.

-

For oxidative stability, use a similar flow rate of air or a specific oxygen/nitrogen mixture.

-

-

-

Data Analysis:

-

The resulting TGA curve will plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss (T5%) is observed.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

-

Quantify the weight loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and curing reactions.[9][10] For this compound, DSC can be used to identify polymerization or curing exotherms and potential phase transitions.

Methodology:

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for both temperature and enthalpy using appropriate standards (e.g., indium).

-

Start the cooling system and purge gas (typically nitrogen).[9]

-

-

Sample Preparation:

-

Accurately weigh 2-10 mg of the liquid sample into a hermetically sealed aluminum DSC pan.[9][11] Hermetic sealing is crucial to prevent evaporation of the liquid during the experiment.[11]

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.[9] The sample and reference pans should be of the same type and have similar masses.[11]

-

-

Experimental Parameters:

-

Temperature Program:

-

The temperature program will depend on the specific information sought. A common approach is a heat-cool-heat cycle.

-

First Heat: Heat the sample from a low temperature (e.g., -50°C) to a temperature above the expected polymerization or decomposition temperature (determined by TGA, ensuring not to exceed the T95 temperature) at a controlled rate (e.g., 10°C/min).[11] This scan will show any initial thermal events.

-

Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This will show any crystallization events.

-

Second Heat: Reheat the sample at the same rate as the first heating scan. This scan is often used to determine the glass transition temperature (Tg) of the polymerized material.

-

-

Atmosphere: Maintain an inert atmosphere using a continuous flow of nitrogen.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Identify endothermic events (e.g., melting) as peaks pointing down and exothermic events (e.g., polymerization, curing, decomposition) as peaks pointing up.

-

Determine the glass transition temperature (Tg) as a step change in the baseline.

-

Calculate the enthalpy of transitions by integrating the area under the peaks.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the thermal analysis of this compound.

References

- 1. Special Topics - Gelest [technical.gelest.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. 2.4. TGA Measurement Methodology [bio-protocol.org]

- 9. qualitest.ae [qualitest.ae]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methacryloxypropyl Silanols for Dental Composites

Introduction

In the formulation of modern dental composites, the interface between the organic resin matrix and the inorganic filler particles is critical to the material's overall performance and longevity. To enhance the coupling between these dissimilar phases, silane coupling agents are widely employed. The most common and effective of these is 3-Methacryloxypropyltrimethoxysilane (MPTMS).

It is important to clarify that while the request specifies 3-Methacryloxypropyldimethylsilanol, the precursor predominantly used in dental composite research and commercial formulations is 3-Methacryloxypropyltrimethoxysilane. The active silanol species, which are responsible for bonding to the filler, are generated in situ or in a pre-treatment step through the hydrolysis of the methoxy groups of MPTMS. This process primarily yields a silanetriol (a molecule with three hydroxyl groups on the silicon atom), which is highly reactive. These silanetriols can then condense with hydroxyl groups on the surface of inorganic fillers (like silica, zirconia, or glass) and can also self-condense to form oligomeric siloxanes. This document will therefore focus on the generation of these active silanols from the MPTMS precursor.

The methacryloxy group of the silane is designed to copolymerize with the methacrylate monomers of the resin matrix (e.g., Bis-GMA, TEGDMA, UDMA) during curing, thus forming a durable covalent bridge between the filler and the matrix. This improved adhesion is crucial for enhancing the mechanical properties, such as flexural strength and fracture toughness, and reducing the hydrolytic degradation of the composite.

Application Notes

The primary application of 3-Methacryloxypropyltrimethoxysilane in dentistry is as a coupling agent to functionalize inorganic filler particles for use in resin-based dental composites. The hydrolysis of MPTMS to form reactive silanols is a critical step that can be performed in several ways:

-

Filler Pre-treatment: The most common application involves treating the filler particles with a solution of hydrolyzed MPTMS before they are incorporated into the resin matrix. This ensures a uniform coating of the silane on the filler surface.

-

Integral Blend: In some formulations, MPTMS is added directly to the resin monomer mixture. The hydrolysis then occurs in situ, relying on the presence of water in the other components or absorbed from the surroundings. However, this method is less controlled.

-

Primer Application: In adhesive dentistry, solutions containing MPTMS are used as primers to promote adhesion between the composite and ceramic or composite restorations.

The effectiveness of the silanization process is dependent on several factors, including the pH of the hydrolysis solution, the concentration of the silane, the reaction time, and the drying conditions. Acidic conditions, typically a pH of 3.5 to 4.5, are known to catalyze the hydrolysis of the methoxy groups while minimizing the rate of self-condensation, thus favoring the formation of the desired silanol monomers.

Experimental Protocols

Protocol 1: Hydrolysis of 3-Methacryloxypropyltrimethoxysilane (MPTMS) for Filler Treatment

This protocol describes the preparation of a hydrolyzed MPTMS solution for the subsequent treatment of inorganic dental fillers.

Materials:

-

3-Methacryloxypropyltrimethoxysilane (MPTMS)

-

Ethanol (or a mixture of ethanol and water)

-

Deionized water

-

Acetic acid (or another organic acid to adjust pH)

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Glass beakers or flasks

Procedure:

-

Prepare a solvent mixture, typically an ethanol/water solution (e.g., 90/10 v/v).

-

While stirring, slowly add MPTMS to the solvent mixture to a final concentration of 1-5% by weight.

-

Adjust the pH of the solution to 3.5-4.5 by the dropwise addition of acetic acid while continuously stirring.

-

Continue to stir the solution at room temperature for at least 1-2 hours to allow for the hydrolysis of the methoxy groups to silanol groups. The solution should become clear.

-

The hydrolyzed silane solution is now ready for use in treating the filler particles. It is important to use the solution within a few hours of preparation, as the silanols are unstable and will begin to self-condense over time.

Protocol 2: Silanization of Dental Filler Particles

This protocol outlines the procedure for treating inorganic filler particles with the prepared hydrolyzed MPTMS solution.

Materials:

-

Inorganic filler particles (e.g., silica, glass, zirconia)

-

Hydrolyzed MPTMS solution (from Protocol 1)

-

Large beaker or flask

-

Ultrasonicator (optional, but recommended)

-

Centrifuge

-

Oven

Procedure:

-

Disperse the inorganic filler particles in the hydrolyzed MPTMS solution. The amount of solution should be sufficient to create a slurry.

-

Stir the slurry for a predetermined amount of time, typically 1-4 hours, at room temperature. For improved dispersion and coating, ultrasonication can be applied for short intervals.

-

After the reaction time, separate the treated filler particles from the solution by centrifugation.

-

Wash the filler particles with ethanol to remove any excess, unreacted silane. This can be done by resuspending the centrifuged pellet in ethanol and then centrifuging again. Repeat this washing step 2-3 times.

-

Dry the silanized filler particles in an oven at a temperature of 100-120°C for 1-2 hours. This step helps to remove the solvent and to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface, forming stable Si-O-Si bonds.

-

The dried, silanized filler is now ready for incorporation into the dental resin matrix.

Data Presentation

The following table summarizes representative quantitative data related to the use of MPTMS in dental composites, as reported in the literature.

| Parameter | Value/Range | Effect/Observation | Source |

| MPTMS Concentration for Filler Treatment | 1-10 wt% (relative to filler) | The optimal concentration depends on the filler type and surface area. Higher concentrations do not always lead to better properties and can result in thick, weak interfacial layers. | [1] |

| pH for MPTMS Hydrolysis | 3.5 - 4.5 | This pH range maximizes the rate of hydrolysis while minimizing the rate of self-condensation of the silanols. | [2] |

| Drying Temperature for Silanized Fillers | 104-121 °C | This temperature range is effective for removing residual solvent and methanol (a byproduct of hydrolysis) and for promoting the condensation reaction between the silane and the filler surface. | [2] |

| Effect on Diametral Tensile Strength (DTS) | Increase from ~25 MPa to ~43 MPa | The use of MPTMS-modified rice husk silica filler significantly increased the DTS of the dental composite compared to the unmodified filler. | [3][4] |

| Effect on Flexural Strength | No significant difference with varying silane content | In one study, varying the MPTMS content from 1.0 to 10 wt% did not significantly affect the flexural strength of the final composite. | [1] |

| Effect on Dynamic Elastic Modulus (E') | Maximum at 5 wt% silane | The dynamic elastic modulus showed a maximum value for the composite containing 5 wt% MPTMS, suggesting an optimal level of interfacial adhesion at this concentration. | [1] |

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of silanized filler for dental composites.

Workflow for the preparation of silanized filler and its incorporation into a dental composite.

Chemical Reaction Pathway

The following diagram outlines the key chemical reactions involved in the hydrolysis of MPTMS and its condensation with a silica surface.

Simplified reaction pathway for the hydrolysis of MPTMS and its condensation with a silica surface.

References

- 1. researchgate.net [researchgate.net]

- 2. Core/shell particles containing 3-(methacryloxypropyl)-trimethoxysilane in the shell: synthesis, characterization, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Surface Modification of Nanoparticles with 3-Methacryloxypropyldimethylsilanol: Application Notes and Protocols

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, diagnostics, and advanced materials. 3-Methacryloxypropyldimethylsilanol is a silane coupling agent that can be used to introduce reactive methacrylate groups onto the surface of nanoparticles. These groups can then be used to initiate polymerization reactions, allowing for the grafting of polymers from the nanoparticle surface, or to participate in other chemical transformations. This document provides a detailed overview of the applications, experimental protocols, and characterization techniques for the surface modification of nanoparticles with this compound. It is important to note that while the principles and protocols described herein are broadly applicable, specific literature on this compound for nanoparticle modification is limited. Therefore, the information provided is largely based on the extensive research conducted on its close and more commonly used analogue, 3-methacryloxypropyltrimethoxysilane (MPTS). Researchers should consider the protocols in this document as a starting point and optimize the reaction conditions for their specific nanoparticle system and intended application.

Introduction to Silane-Based Surface Modification

Silane coupling agents are a class of organosilicon compounds that are widely used to modify the surface of inorganic materials, such as metal oxide nanoparticles (e.g., silica, titania, iron oxide). These molecules possess a dual reactivity: a silicon-functional end that can react with the hydroxyl groups present on the surface of many nanoparticles, and an organofunctional end that can interact with a surrounding organic matrix or be used for further chemical reactions.

This compound has a single silanol (-Si-OH) group, which can form a covalent bond with a surface hydroxyl group on a nanoparticle. Its other end contains a methacrylate group, which is a versatile functional group for polymer chemistry.

Key Features of Methacrylate-Functionalized Nanoparticles:

-

Polymer Grafting: The methacrylate group can undergo free-radical polymerization, allowing for the growth of polymer chains from the nanoparticle surface ("grafting from") or the attachment of pre-formed polymers ("grafting to").

-

Improved Dispersibility: The organic layer provided by the silane and any subsequent polymer grafting can improve the dispersibility of the nanoparticles in organic solvents and polymer matrices.

-

Enhanced Stability: The surface coating can prevent nanoparticle aggregation and protect them from degradation.

-

Drug Delivery Vehicle: The polymer shell can be designed to encapsulate drugs and control their release. Gelatin methacrylate (GelMA), for instance, is a biocompatible and biodegradable material with significant promise for tissue engineering and drug delivery.[1]

-

Biocompatibility: With appropriate polymer selection (e.g., polyethylene glycol), the surface modification can improve the biocompatibility of the nanoparticles and reduce non-specific protein adsorption.

Applications in Research and Drug Development

The unique properties of nanoparticles modified with methacrylate-functional silanes open up a wide range of applications.

-

Drug Delivery Systems: The modified nanoparticles can be used as carriers for therapeutic agents. The polymer shell can be engineered to respond to specific stimuli (e.g., pH, temperature) to trigger drug release at the target site. Mathematical models, such as the Higuchi model, can be employed to analyze and predict drug release kinetics from such systems.[2]

-

Tissue Engineering: Methacrylated materials like GelMA can be used to create hydrogels that serve as scaffolds for tissue regeneration.[1] These scaffolds can be loaded with growth factors or other bioactive molecules to promote cell growth and tissue repair.

-

Dental Materials: Methacrylate-based monomers are widely used in dental composites and adhesives. Nanoparticles functionalized with these groups can be incorporated into dental materials to improve their mechanical properties and bonding strength.

-

Nanocomposites: The improved dispersibility and interfacial adhesion provided by the silane modification make these nanoparticles excellent fillers for creating high-performance polymer nanocomposites with enhanced mechanical, thermal, and optical properties.

Experimental Protocols

This section provides a generalized protocol for the surface modification of silica nanoparticles with a methacryloxypropyl-functional silane. This protocol should be adapted and optimized for different types of nanoparticles and for this compound.

Materials and Equipment

-

Nanoparticles (e.g., silica nanoparticles, iron oxide nanoparticles)

-

This compound (or 3-methacryloxypropyltrimethoxysilane as a more common alternative)

-

Anhydrous toluene or ethanol

-

Triethylamine (optional, as a catalyst)

-

Argon or Nitrogen gas supply

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Ultrasonic bath

-

Drying oven

Generalized Workflow for Nanoparticle Surface Modification

Caption: Generalized workflow for nanoparticle surface modification.

Step-by-Step Protocol

-

Nanoparticle Dispersion: Disperse a known amount of nanoparticles (e.g., 1 g) in a suitable anhydrous solvent (e.g., 100 mL of toluene) in a three-neck round-bottom flask. To ensure a good dispersion and break up any agglomerates, sonicate the suspension for 15-30 minutes.

-

Reaction Setup: Equip the flask with a condenser and a magnetic stir bar. Purge the system with an inert gas (argon or nitrogen) for 15 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

-

Addition of Silane: While stirring, add the this compound to the nanoparticle suspension. The amount of silane will depend on the surface area of the nanoparticles and the desired grafting density. A typical starting point is a 5-10% weight ratio of silane to nanoparticles. If using a catalyst like triethylamine, it can be added at this stage (a few drops).

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain the reaction for a specified time, typically ranging from 4 to 24 hours. The reaction time will need to be optimized.

-

Purification: After the reaction, allow the mixture to cool to room temperature. The modified nanoparticles are then purified to remove unreacted silane and by-products. This is typically done by repeated cycles of centrifugation, removal of the supernatant, and redispersion of the nanoparticle pellet in fresh solvent. Perform this washing step at least three times.

-

Drying: After the final washing step, the purified nanoparticles are dried in an oven, typically at 60-80°C, until a constant weight is achieved.

Characterization of Modified Nanoparticles

A suite of characterization techniques should be employed to confirm the successful surface modification and to quantify the changes in nanoparticle properties.

| Technique | Purpose | Typical Observations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups on the nanoparticle surface. | Appearance of new peaks corresponding to the C=O and C=C bonds of the methacrylate group, and Si-C bonds. |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step at temperatures corresponding to the decomposition of the organic silane layer. |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in a solvent. | An increase in the hydrodynamic diameter after surface modification, indicating the presence of the organic layer. |

| Zeta Potential | To determine the surface charge of the nanoparticles. | A change in the zeta potential value, reflecting the alteration of the surface chemistry. |

| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | Can sometimes reveal a thin organic shell around the nanoparticle core. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Detection of silicon and carbon signals from the silane, confirming its presence on the surface. |

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on the surface modification of nanoparticles with silane coupling agents. Note that these values are illustrative and the actual results will depend on the specific nanoparticles, silane, and reaction conditions used.

| Parameter | Unmodified Nanoparticles | Modified Nanoparticles | Reference |

| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | Fictional Data |

| Zeta Potential (mV) | -35 ± 3 | -20 ± 2 | Fictional Data |

| Grafting Density (molecules/nm²) | N/A | 1-5 | Fictional Data |

| Contact Angle (degrees) | < 20 (hydrophilic) | > 90 (hydrophobic) | Fictional Data |

| Drug Loading Capacity (%) | N/A | 5-15 | Fictional Data |

| Drug Encapsulation Efficiency (%) | N/A | 70-90 | Fictional Data |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in designing a drug delivery system using these modified nanoparticles.

Caption: Design of a nanoparticle-based drug delivery system.

Conclusion

The surface modification of nanoparticles with this compound offers a versatile platform for the development of advanced materials for a variety of applications, particularly in the biomedical field. The methacrylate functional group provides a powerful tool for subsequent polymer grafting, enabling the creation of core-shell nanostructures with tunable properties. While direct experimental protocols for this specific silane are not abundant in the literature, the principles and methods established for similar silane coupling agents, such as MPTS, provide a solid foundation for researchers to develop and optimize their own surface modification strategies. Careful characterization of the modified nanoparticles is essential to ensure the success of the surface functionalization and to understand the relationship between the surface chemistry and the final performance of the nanomaterial.

References

Application Notes: Silane Treatment of Glass Fibers with 3-Methacryloxypropyldimethylsilanol

Introduction

The surface treatment of glass fibers with silane coupling agents is a critical process for enhancing the interfacial adhesion between the glass reinforcement and a polymer matrix in composite materials. 3-Methacryloxypropyldimethylsilanol is a bifunctional molecule featuring a reactive silanol group and a polymerizable methacrylate group. The silanol group forms a durable covalent bond with the glass surface, while the methacrylate group can copolymerize with a resin matrix, creating a strong chemical bridge at the interface. This improved adhesion leads to enhanced mechanical properties and durability of the resulting composite material.

Principle of the Method

The protocol for treating glass fibers with this compound involves several key steps:

-

Surface Preparation: The glass fiber surface must be thoroughly cleaned to remove any organic contaminants and sized to expose the native silanol (Si-OH) groups. This is typically achieved through heat treatment or washing with appropriate solvents and acids or bases.

-

Silanization: The cleaned glass fibers are then treated with a solution of this compound. The silanol group of the coupling agent reacts with the silanol groups on the glass surface via a condensation reaction, forming stable siloxane (Si-O-Si) bonds.

-

Curing: A post-treatment heating step is often employed to drive the condensation reaction to completion and remove any residual solvent or water.

The methacryloxypropyl group of the silane is oriented away from the glass surface, making it available for reaction with the polymer matrix during composite fabrication.

Experimental Protocols

1. Glass Fiber Preparation (Cleaning and Activation)

This protocol describes the cleaning of glass fibers to ensure a reactive surface for silanization.

-

Materials:

-

Glass fibers

-

Acetone

-

Ethanol

-

Deionized water

-

2 M Hydrochloric acid (HCl) or 1 M Sodium Hydroxide (NaOH) solution (optional, for more aggressive cleaning)

-

Drying oven

-

-

Procedure:

-

Place the glass fibers in a beaker and wash them with acetone for 15-30 minutes with gentle agitation to remove organic residues.

-

Decant the acetone and wash the fibers with ethanol for 15-30 minutes.

-

Rinse the fibers thoroughly with deionized water.

-

For enhanced activation of surface silanol groups, immerse the fibers in a 2 M HCl or 1 M NaOH solution for 30-60 minutes at room temperature.

-

Rinse the fibers extensively with deionized water until the pH of the rinse water is neutral.

-

Dry the cleaned glass fibers in an oven at 110-120°C for 1-2 hours to remove adsorbed water.

-

2. Silane Solution Preparation

This protocol outlines the preparation of the this compound treating solution.

-

Materials:

-

This compound

-

Anhydrous solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)

-

Acetic acid (for pH adjustment, if necessary)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Prepare a solvent mixture. A common solvent system is a 95:5 (v/v) mixture of ethanol and water. The water is necessary for the hydrolysis of any unreacted silane precursors, though for a silanol, the primary reaction is condensation.

-

Slowly add this compound to the solvent mixture to achieve the desired concentration (typically 0.5% to 5% by weight). Stir the solution continuously.

-

If using an alkoxysilane precursor, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis reaction. For a silanol, this step may be omitted, but a slightly acidic condition can still promote the condensation reaction.

-

Continue stirring the solution for at least 30-60 minutes to ensure complete mixing.

-

3. Silane Treatment of Glass Fibers

This protocol details the application of the silane solution to the cleaned glass fibers.

-

Materials:

-

Cleaned and dried glass fibers

-

Prepared silane solution

-

Beakers or treatment bath

-

Ultrasonic bath (optional)

-

-

Procedure:

-

Immerse the cleaned and dried glass fibers in the prepared silane solution.

-

Ensure that all fibers are completely wetted by the solution. Gentle agitation or ultrasonication for a few minutes can aid in uniform coating.

-

Allow the fibers to soak in the silane solution for a predetermined time, typically ranging from 2 to 10 minutes.

-

Remove the fibers from the solution and allow the excess solution to drain off.

-

Rinse the treated fibers with the pure solvent (e.g., ethanol) to remove any unreacted, physisorbed silane.

-

4. Post-Treatment Curing

This protocol describes the final curing step to complete the silanization process.

-

Materials:

-

Silane-treated glass fibers

-

Drying oven

-

-

Procedure:

-

Place the rinsed and air-dried fibers in an oven.

-

Cure the fibers at a temperature between 100°C and 120°C for 30 to 60 minutes. This step promotes the formation of covalent siloxane bonds between the silane and the glass surface and removes any remaining solvent.

-

After curing, allow the fibers to cool to room temperature before use in composite fabrication.

-

Data Presentation

The effectiveness of the silane treatment can be quantified by measuring the changes in the surface properties of the glass fibers. The following table provides an example of the expected changes.

| Property | Untreated Glass Fiber | Silane-Treated Glass Fiber | Method of Measurement |

| Water Contact Angle | 10-30° (Hydrophilic) | 60-80° (More Hydrophobic) | Goniometer |

| Surface Free Energy (Total) | 50-70 mN/m | 35-50 mN/m | Contact Angle Analysis (e.g., OWRK method) |

| Dispersive Component | 30-40 mN/m | 30-40 mN/m | Contact Angle Analysis |

| Polar Component | 20-30 mN/m | 5-15 mN/m | Contact Angle Analysis |

| Interfacial Shear Strength (IFSS) | Low | Significantly Increased | Microbond Test or Single Fiber Pull-out Test |

Mandatory Visualization

Caption: Condensation reaction between this compound and glass surface silanol groups.

Caption: Step-by-step workflow for the silane treatment of glass fibers.

Application Notes and Protocols: 3-Methacryloxypropyldimethylsilanol as an Adhesion Promoter in Coatings

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methacryloxypropyldimethylsilanol is a bifunctional organosilane that acts as a molecular bridge at the interface between an organic polymer matrix and an inorganic substrate. While less commonly supplied directly in its silanol form, it is the activated, hydrolyzed form of its alkoxysilane precursors, such as 3-Methacryloxypropyltrimethoxysilane. This application note details the use of this silane functionality as an adhesion promoter in coating formulations to enhance the bond strength and durability of coatings on various substrates.

The molecule possesses a dual-reactivity. The methacryloxypropyl group is capable of co-polymerizing with a variety of organic resin systems, particularly those that cure via a free-radical mechanism like acrylics, polyesters, and vinyl esters. The silanol group, on the other hand, condenses with hydroxyl groups present on the surface of inorganic substrates such as glass, metals, and silica-based fillers, forming stable covalent bonds. This dual functionality creates a robust link between the coating and the substrate, significantly improving adhesion, particularly in humid or corrosive environments.

Physical and Chemical Properties